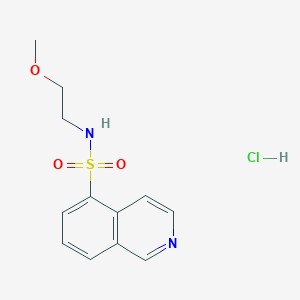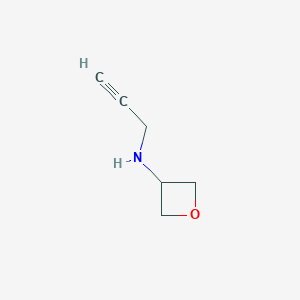
N-(prop-2-yn-1-yl)oxetan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(prop-2-yn-1-yl)oxetan-3-amine is an organic compound with the molecular formula C6H9NO. It features a four-membered oxetane ring and a propynyl group attached to an amine.
作用機序
Target of Action
N-prop-2-ynyloxetan-3-amine, also known as N-(prop-2-yn-1-yl)oxetan-3-amine, is a propargylamine derivative . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are known to target monoamine oxidase (MAO), specifically the MAO-B isoform . MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
As a propargylamine derivative, N-prop-2-ynyloxetan-3-amine likely acts as an irreversible selective MAO-B inhibitor . This means it binds to the MAO-B enzyme and inhibits its activity, preventing it from breaking down neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters, which can help alleviate symptoms of neurodegenerative diseases .
Biochemical Pathways
The inhibition of MAO-B leads to an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can have a neuroprotective effect, reducing oxidative stress and stabilizing mitochondrial membranes . The propargyl moiety of the compound is crucial for these neuroprotective effects .
Result of Action
The result of N-prop-2-ynyloxetan-3-amine’s action would be an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can lead to reduced symptoms in neurodegenerative diseases like Parkinson’s and Alzheimer’s . Additionally, the compound may have an antiapoptotic function, useful for symptomatic and neuroprotective treatment .
準備方法
Synthetic Routes and Reaction Conditions
N-(prop-2-yn-1-yl)oxetan-3-amine can be synthesized through several methods. One common approach involves the reaction of propargylamine with oxetane derivatives under specific conditions. For example, propargylamine can be reacted with oxetane-3-carboxylic acid chloride in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions
N-(prop-2-yn-1-yl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxetane carboxylic acids.
Reduction: Formation of N-prop-2-ynyl-3-oxetanamine.
Substitution: Formation of N-alkyl or N-acyl derivatives of oxetan-3-amine.
科学的研究の応用
N-(prop-2-yn-1-yl)oxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- N-prop-2-ynylacrylamide
- N-prop-2-ynylbut-2-enamide
- N-(prop-2-yn-1-yl)-o-phenylenediamine
Uniqueness
N-(prop-2-yn-1-yl)oxetan-3-amine is unique due to its oxetane ring, which imparts distinct chemical and physical properties. This ring structure is less common compared to other similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
特性
IUPAC Name |
N-prop-2-ynyloxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDGXUFFYJYSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
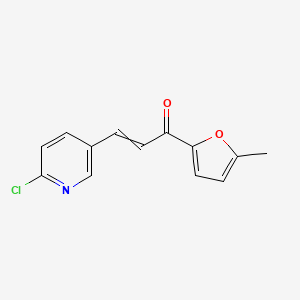

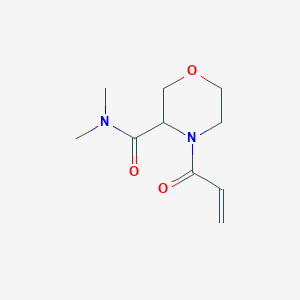
![1-(3-chlorophenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine](/img/structure/B2849233.png)
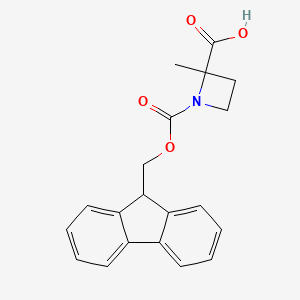
![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2849239.png)
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2849242.png)
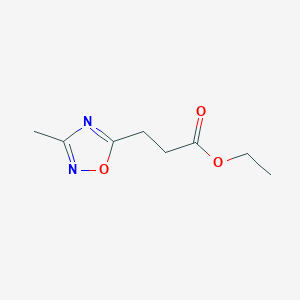
![2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine](/img/structure/B2849244.png)
![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2849245.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/new.no-structure.jpg)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2849249.png)

